![molecular formula C12H7ClN2O2S B1270204 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 120740-09-2](/img/structure/B1270204.png)
2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
The chemical compound , "2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione," is a subject of interest due to its unique molecular structure and potential applications in various fields of chemistry and materials science. This compound belongs to a class of organic molecules that incorporate elements of thiazole and isoindole, which are significant in medicinal chemistry and material science for their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds typically involves the palladium-catalyzed aminocarbonylation of o-halobenzoates producing isoindole-1,3-diones in good yields, accommodating various functional groups (Worlikar & Larock, 2008). Another related approach is microwave catalytic synthesis, offering advantages in efficiency and reaction time (Li Jin-jin, 2009).
Molecular Structure Analysis
Studies on similar compounds reveal that detailed molecular structure analysis can be conducted using techniques such as IR-NMR spectroscopy and X-ray diffraction, providing insights into the compound's geometry, vibrational frequencies, and molecular conformation (Özdemir, Dinçer, & Cukurovalı, 2010). Theoretical calculations, such as DFT, further complement experimental data, offering a deeper understanding of the electronic structure and reactivity.
Chemical Reactions and Properties
The compound's reactivity and involvement in chemical reactions can be inferred from related studies, which demonstrate the synthesis and potential of isoindole-dione derivatives in forming complex structures through reactions like Wittig olefination and subsequent cycloadditions, leading to diverse heterocyclic frameworks (Milinkevich, Ye, & Kurth, 2008).
Physical Properties Analysis
Related compounds' physical properties, such as thermal stability and solubility, play a crucial role in determining their applicability in material science. For example, synthesized chromophores based on isoindole derivatives show significant thermal stability, a desirable attribute for materials used in high-temperature applications (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are essential for understanding the compound's utility in broader chemical contexts. The vibrational study and quantum chemical calculations on similar sulfur-substituted phthalimide compounds provide insights into the electronic structure and potential reactivity patterns (Torrico-Vallejos et al., 2010).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
1,3-Thiazolidine-2,4-dione derivatives, related to the compound , have shown potential in antimicrobial applications. The synthesis of these compounds involves reactions with aromatic aldehyde and bromoalkoxyphthalimide, leading to derivatives that have been tested for antibacterial and antifungal activities against various strains including B. subtilis and S. aureus (Jat et al., 2006).
Molecular Structure Analysis
Studies on related compounds, such as 2-chloro-1H-isoindole-1,3(2H)-dione, have involved detailed vibrational analysis using FTIR and FT-Raman spectroscopy. These studies are significant for understanding the molecular structure and potential applications in various fields (Arjunan et al., 2009).
Synthetic Methodologies
Research has been conducted on various synthetic methodologies for compounds related to 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione. This includes studies on the synthesis of N-(Arylaminomethyl)-phthalimides and their crystallographic analyses, which are essential for the development of new compounds with potential applications in chemistry and biochemistry (Sena et al., 2007).
Potential Chemotherapeutic Applications
Novel azaimidoxy compounds, including derivatives of 1H-isoindole-1,3-(2H)-dione, have been synthesized and evaluated for their antimicrobial activities. This research explores the possibility of using these derivatives as chemotherapeutic agents (Jain et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c13-12-14-5-7(18-12)6-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDJNJBEHMLRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363228 | |
| Record name | N-(2-chloro-5-thiazolylmethyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
120740-09-2 | |
| Record name | 2-[(2-Chloro-5-thiazolyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120740-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-chloro-5-thiazolylmethyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

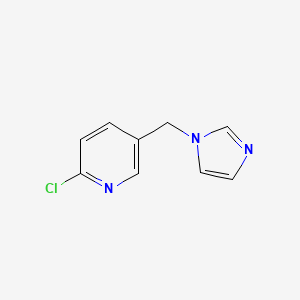
![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)

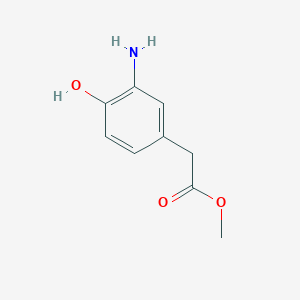
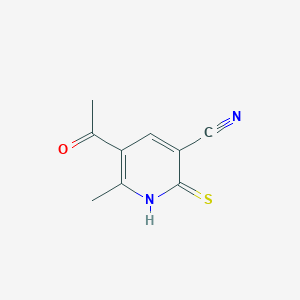
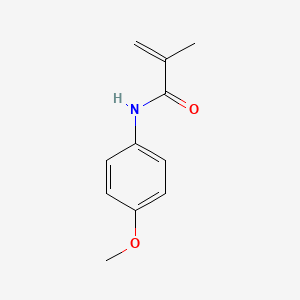

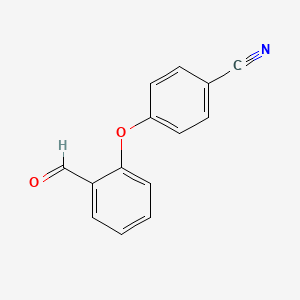
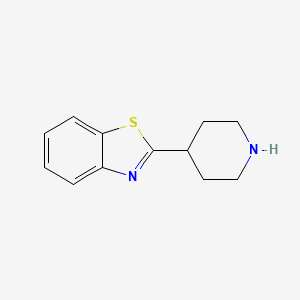
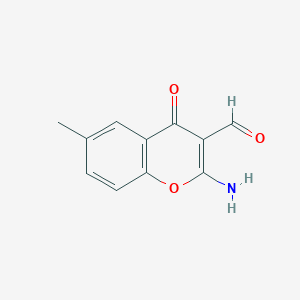
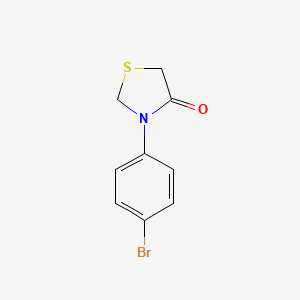
![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)
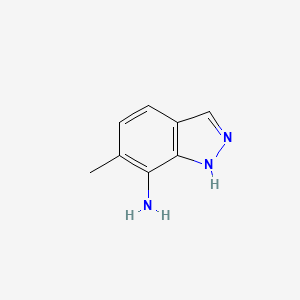
![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)